2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is an organic compound that features a fluorophenoxy group and an oxolan-2-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This is followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy and oxolan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the oxolan-2-yl group may contribute to the overall stability of the compound. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- {2-[2-(4-fluorophenoxy)ethoxy]ethyl}[(oxolan-2-yl)methyl]amine
Uniqueness
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is unique due to the combination of its fluorophenoxy and oxolan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWFQAVNXUDKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.